(3,5-Dibromo-Tyr1)-Leu-Enkephalin (3,5-Dibromo-Tyr1)-Leu-Enkephalin
Brand Name: Vulcanchem
CAS No.: 72601-98-0
VCID: VC2894696
InChI: InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N
Molecular Formula: C28H35Br2N5O7
Molecular Weight: 713.4 g/mol

(3,5-Dibromo-Tyr1)-Leu-Enkephalin

CAS No.: 72601-98-0

Cat. No.: VC2894696

Molecular Formula: C28H35Br2N5O7

Molecular Weight: 713.4 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Dibromo-Tyr1)-Leu-Enkephalin - 72601-98-0

Specification

CAS No. 72601-98-0
Molecular Formula C28H35Br2N5O7
Molecular Weight 713.4 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1
Standard InChI Key RHBCIUIAEWGNRQ-FKBYEOEOSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N
SMILES CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N

Introduction

Chemical Structure and Properties

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a pentapeptide with the sequence XGGFL, where X represents the modified 3,5-dibromo-tyrosine residue. This peptide belongs to the enkephalin family of endogenous opioid peptides, with specific modifications to enhance its pharmacological properties.

The detailed chemical properties of (3,5-Dibromo-Tyr1)-Leu-Enkephalin are summarized in Table 1.

Table 1: Chemical Properties of (3,5-Dibromo-Tyr1)-Leu-Enkephalin

PropertyValue
Chemical Name(3,5-Dibromo-Tyr1)-Leu-Enkephalin
CAS Number72601-98-0
Molecular FormulaC28H35Br2N5O7
Molecular Weight713.41 g/mol
SequenceXGGFL
IUPAC Name(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
PubChem Compound ID124224306
Standard InChIKeyRHBCIUIAEWGNRQ-FKBYEOEOSA-N
Purity>98% (in commercial preparations)

The structure of (3,5-Dibromo-Tyr1)-Leu-Enkephalin features the characteristic pentapeptide backbone of leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), with the critical modification of bromine atoms at the 3 and 5 positions of the tyrosine residue. This modification results in 3,5-dibromo-tyrosine at position 1, which significantly alters the electronic and steric properties of the peptide's N-terminal region .

The halogenation of the tyrosine residue can potentially affect the peptide's lipophilicity, metabolic stability, and receptor binding affinity. The presence of the two bromine atoms increases the molecular weight compared to unmodified leucine-enkephalin and may alter the compound's pharmacokinetic profile.

Biological Activity and Research Findings

Enkephalins are endogenous opioid peptides that interact with opioid receptors in the central nervous system. The modification of the tyrosine residue in (3,5-Dibromo-Tyr1)-Leu-Enkephalin may significantly impact its biological activity and receptor selectivity compared to native leucine-enkephalin.

While specific biological activity data for (3,5-Dibromo-Tyr1)-Leu-Enkephalin is limited in the provided search results, insights can be drawn from related research on modified enkephalins. The bromination of the tyrosine residue is expected to alter the peptide's interaction with opioid receptors, potentially enhancing its stability against enzymatic degradation or modifying its receptor binding profile.

Research on related opioid peptides suggests that modifications to the tyrosine residue can significantly impact receptor selectivity and potency. For instance, in endomorphins (another class of opioid peptides), the free and protonable tyrosine NH₂ is crucial for μ-receptor recognition . The dibromination at positions 3 and 5 of the tyrosine in (3,5-Dibromo-Tyr1)-Leu-Enkephalin may affect this interaction.

The modification of natural peptides like leucine-enkephalin with bromine can potentially enhance their stability or alter their interaction with opioid receptors. This could lead to new therapeutic strategies for managing pain or mood disorders, although specific applications of (3,5-Dibromo-Tyr1)-Leu-Enkephalin require further investigation.

Comparative Analysis with Related Compounds

Understanding the properties of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in comparison to other opioid peptides provides valuable context for its potential applications. Table 2 presents comparative data for various opioid peptides and their receptor binding characteristics based on available research.

Table 2: Comparative Receptor Binding and Activity Data for Selected Opioid Peptides

Compoundμ Receptor Binding (Ki, nM)δ Receptor Binding (Ki, nM)κ Receptor Binding (Ki, nM)GPI Activity (IC50, nM)MVD Activity (IC50, nM)
EM-215 ± 2510 ± 35Not providedNot providedNot provided
Compound 9*660 ± 79No bindingNo binding1.4% at 1 μM0% at 1 μM
Compound 13*2000 ± 224No bindingNo binding0% at 1 μM3.6% at 1 μM
Compound 15*310 ± 81No bindingNo binding894.50 ± 12620% at 1 μM

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